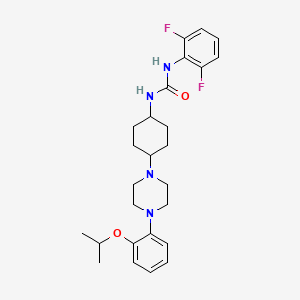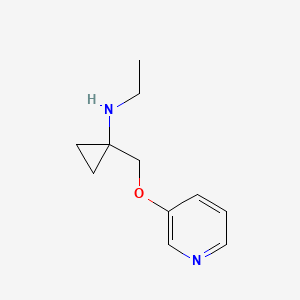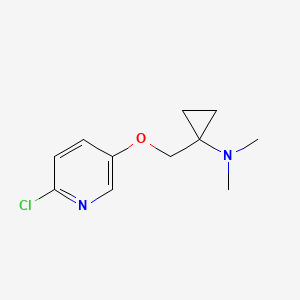
1-(((6-Chloropyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-chloropyridin-3-yloxy)methyl)-N,N-dimethylcyclopropanamine hydrochloride is a chemical compound with a complex structure that includes a chloropyridine ring, a dimethylcyclopropanamine moiety, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-chloropyridin-3-yloxy)methyl)-N,N-dimethylcyclopropanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-3-ol with a suitable alkylating agent to form the chloropyridin-3-yloxy intermediate. This intermediate is then reacted with N,N-dimethylcyclopropanamine under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-((6-chloropyridin-3-yloxy)methyl)-N,N-dimethylcyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-((6-chloropyridin-3-yloxy)methyl)-N,N-dimethylcyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((6-chloropyridin-3-yloxy)methyl)-N,N-dimethylcyclopropanamine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(6-Chloropyridin-3-yl)methyl]methylamine: Shares the chloropyridine moiety but lacks the cyclopropanamine structure.
2-Chloro-5-(methylaminomethyl)pyridine: Similar pyridine structure with different substituents.
Uniqueness
1-((6-chloropyridin-3-yloxy)methyl)-N,N-dimethylcyclopropanamine hydrochloride is unique due to its combination of a chloropyridine ring and a dimethylcyclopropanamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)oxymethyl]-N,N-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)11(5-6-11)8-15-9-3-4-10(12)13-7-9/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
VZIBYNBTDJTHCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)COC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-3-(5-(7-aza-bicyclo[2.2.1]heptan-2-yl)-2-fluoropyridin-3-yl)benzenamine hydrochloride](/img/structure/B10794082.png)
![Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794083.png)
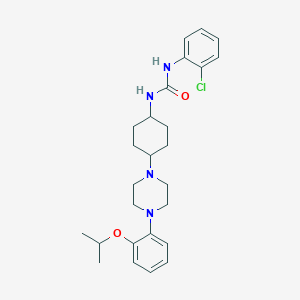
![2-[6-Fluoro-5-(4-nitro-phenyl)-pyridin-3-yl]-7-aza-bicyclo[2.2.1]heptane](/img/structure/B10794088.png)


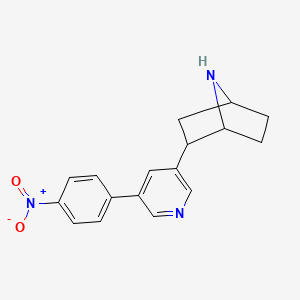
![Rac-2-(5-(3-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794107.png)

